1-(2-phenylethyl)-1H-benzimidazole-2-thiol 1-(2-phenylethyl)-1H-benzimidazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 173352-50-6
VCID: VC6770790
InChI: InChI=1S/C15H14N2S/c18-15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18)
SMILES: C1=CC=C(C=C1)CCN2C3=CC=CC=C3NC2=S
Molecular Formula: C15H14N2S
Molecular Weight: 254.35

1-(2-phenylethyl)-1H-benzimidazole-2-thiol

CAS No.: 173352-50-6

Cat. No.: VC6770790

Molecular Formula: C15H14N2S

Molecular Weight: 254.35

* For research use only. Not for human or veterinary use.

1-(2-phenylethyl)-1H-benzimidazole-2-thiol - 173352-50-6

Specification

CAS No. 173352-50-6
Molecular Formula C15H14N2S
Molecular Weight 254.35
IUPAC Name 3-(2-phenylethyl)-1H-benzimidazole-2-thione
Standard InChI InChI=1S/C15H14N2S/c18-15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18)
Standard InChI Key UDCRTYXGUIEZPV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCN2C3=CC=CC=C3NC2=S

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(2-phenylethyl)-1H-benzimidazole-2-thiol is C₁₅H₁₄N₂S, with a molecular weight of 254.4 g/mol. Its structure comprises a benzimidazole core—a fused bicyclic system of benzene and imidazole—modified by a phenylethyl chain and a thiol group. The phenylethyl moiety enhances lipophilicity, potentially improving membrane permeability, while the thiol group introduces redox reactivity and nucleophilic character .

Key Structural Features:

  • Benzimidazole Core: Facilitates π-π stacking and hydrogen bonding with biological targets.

  • Thiol Group: Participates in disulfide bond formation and enzyme inhibition via covalent interactions.

  • Phenylethyl Substituent: Contributes to steric bulk and modulates electronic effects on the aromatic system.

Synthesis and Industrial Production

Compound ClassTarget ParasiteIC₅₀ (µM)Mechanism
Benzimidazolyl-2-hydrazones Trichinella spiralis2.5–10Tubulin disruption
Albendazole (reference drug)Giardia lamblia1.8Microtubule inhibition

Anticancer Properties

Benzimidazoles interfere with microtubule dynamics, a mechanism leveraged in cancer therapy. In breast cancer (MCF-7) cells, derivatives with thiol groups showed IC₅₀ values of ~15 µM, comparable to vinca alkaloids . The thiol moiety in 1-(2-phenylethyl)-1H-benzimidazole-2-thiol may enhance redox cycling, generating reactive oxygen species (ROS) that induce apoptosis.

Proposed Mechanism:

  • Tubulin Binding: Disruption of mitotic spindle assembly.

  • ROS Generation: Oxidative stress triggering mitochondrial apoptosis pathways.

Antimicrobial and Antioxidant Effects

Thiol-containing benzimidazoles exhibit broad-spectrum antimicrobial activity. For instance, analogs with similar substitution patterns inhibit Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 16 µg/mL) . The thiol group also scavenges free radicals, conferring antioxidant properties that mitigate oxidative damage in inflammatory diseases.

Mechanism of Action: A Dual Approach

Tubulin Polymerization Inhibition

Benzimidazoles bind to the colchicine site on β-tubulin, preventing microtubule formation. This disrupts cellular division and intracellular transport, leading to mitotic arrest . Molecular docking studies suggest that the phenylethyl group enhances hydrophobic interactions with tubulin’s binding pocket.

Enzyme Inhibition via Thiol Reactivity

The -SH group forms disulfide bonds with cysteine residues in enzymes such as thioredoxin reductase and glutathione peroxidase, impairing their function. This dual activity—targeting both structural proteins and redox enzymes—positions the compound as a multitarget therapeutic agent.

Comparative Analysis with Related Compounds

  • 2-Mercaptobenzimidazole: Lacks the phenylethyl group, reducing lipophilicity and membrane penetration.

  • Flubendazole: A fluorinated benzimidazole with proven anthelmintic activity but limited anticancer utility.

  • Omeprazole: A benzimidazole proton-pump inhibitor, highlighting the scaffold’s versatility.

Unique Advantages of 1-(2-Phenylethyl)-1H-Benzimidazole-2-Thiol:

  • Enhanced bioavailability due to the phenylethyl chain.

  • Multimodal mechanism combining tubulin disruption and enzyme inhibition.

Future Directions and Challenges

Research Priorities

  • In Vivo Toxicity Studies: Evaluate pharmacokinetics and organ-specific toxicity.

  • Structural Modifications: Introduce fluorinated or heterocyclic groups to optimize potency.

  • Combination Therapies: Pair with existing chemotherapeutics to overcome resistance.

Industrial Applications

Beyond pharmacology, this compound’s thiol group could anchor surface modifications in nanomaterials or serve as a ligand in catalytic systems.

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